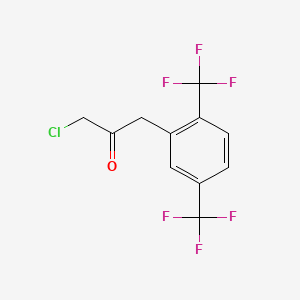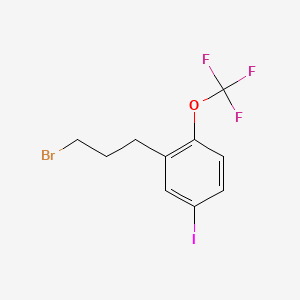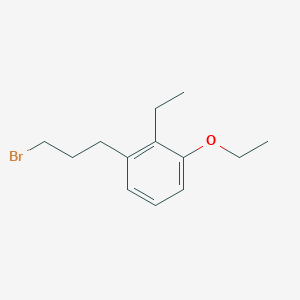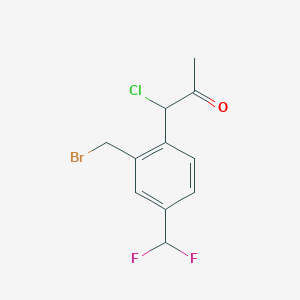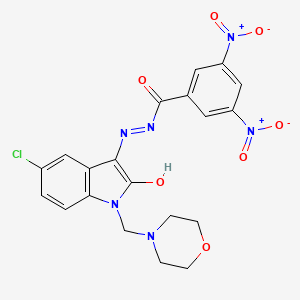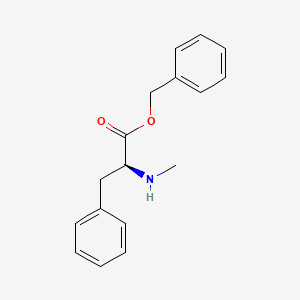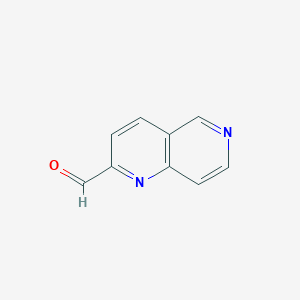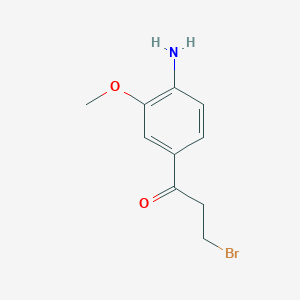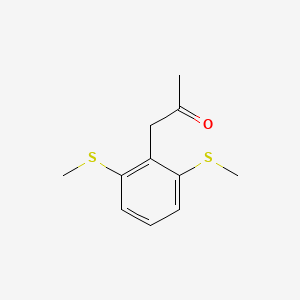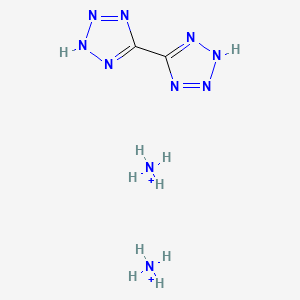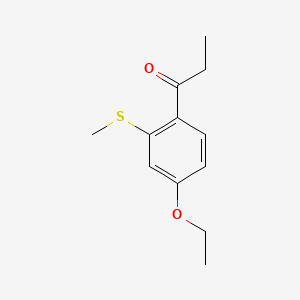
allyl ((3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl ((3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, medicinal chemistry, and as protecting groups for amines. This specific compound features an allyl group and a tetrahydrofuran ring, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of allyl ((3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)carbamate can be achieved through several methods. One common approach involves the reaction of an allyl carbamate with an ethoxy-substituted tetrahydrofuran derivative. The reaction typically requires a catalyst, such as palladium or iridium, and is carried out under mild conditions to ensure high yield and selectivity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of green chemistry principles, such as employing carbon dioxide as a reagent, can also be integrated into the production process to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Allyl ((3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.
Reduction: The carbonyl group in the tetrahydrofuran ring can be reduced to form alcohols.
Substitution: The allyl group can participate in substitution reactions, such as allylic substitution, to form new carbon-carbon or carbon-heteroatom bonds
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts for substitution: Palladium (Pd), iridium (Ir), and gold (Au) complexes
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Allyl ((3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines.
Medicine: Utilized in the development of prodrugs and as a building block for designing new therapeutic agents.
Industry: Applied in the production of polymers, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of allyl ((3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of their function. The allyl group can undergo metabolic transformations, resulting in the release of active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
t-Butyl carbamate: Commonly used as a protecting group for amines, removed under acidic conditions.
Benzyl carbamate: Another protecting group for amines, removed by catalytic hydrogenation.
Fluorenylmethoxy carbamate: Used in peptide synthesis, removed under basic conditions.
Uniqueness
Allyl ((3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)carbamate is unique due to its combination of an allyl group and a tetrahydrofuran ring, which provides distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C10H15NO5 |
|---|---|
Molekulargewicht |
229.23 g/mol |
IUPAC-Name |
prop-2-enyl N-[(3S)-2-ethoxy-5-oxooxolan-3-yl]carbamate |
InChI |
InChI=1S/C10H15NO5/c1-3-5-15-10(13)11-7-6-8(12)16-9(7)14-4-2/h3,7,9H,1,4-6H2,2H3,(H,11,13)/t7-,9?/m0/s1 |
InChI-Schlüssel |
JSFRNUHSBARPHY-JAVCKPHESA-N |
Isomerische SMILES |
CCOC1[C@H](CC(=O)O1)NC(=O)OCC=C |
Kanonische SMILES |
CCOC1C(CC(=O)O1)NC(=O)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




